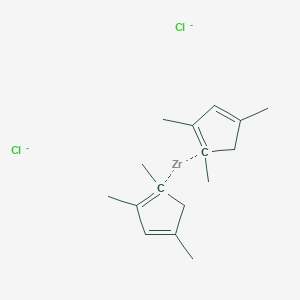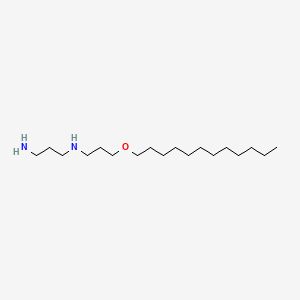
1,3-Propanediamine, N-(3-(dodecyloxy)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Dodecyloxy)propyl]propane-1,3-diamine: is a chemical compound with the molecular formula C18H40N2O . It is a diamine derivative, characterized by the presence of a dodecyloxy group attached to a propane-1,3-diamine backbone. This compound is known for its surfactant properties and is used in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Dodecyloxy)propyl]propane-1,3-diamine typically involves the reaction of dodecyl alcohol with epichlorohydrin to form dodecyloxypropyl chloride. This intermediate is then reacted with propane-1,3-diamine under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions: N-[3-(Dodecyloxy)propyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are employed.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted diamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-[3-(Dodecyloxy)propyl]propane-1,3-diamine is used as a surfactant in various chemical formulations. It is also employed in the synthesis of other complex organic compounds .
Biology: In biological research, this compound is used as a reagent in the study of cell membranes and protein interactions due to its surfactant properties .
Industry: Industrially, N-[3-(Dodecyloxy)propyl]propane-1,3-diamine is used in the production of detergents, emulsifiers, and other cleaning agents .
Wirkmechanismus
The mechanism of action of N-[3-(Dodecyloxy)propyl]propane-1,3-diamine is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. The molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein conformation .
Vergleich Mit ähnlichen Verbindungen
- N-[3-(Isodecyloxy)propyl]propane-1,3-diamine
- 1,3-Propanediamine, N-[3-(C11-14, C13-rich)oxy)propyl]-branched
Comparison: N-[3-(Dodecyloxy)propyl]propane-1,3-diamine is unique due to its specific dodecyloxy group, which imparts distinct surfactant properties compared to other similar compounds. The length and structure of the alkyl chain in the dodecyloxy group influence its solubility, reactivity, and overall effectiveness as a surfactant .
Eigenschaften
CAS-Nummer |
52898-18-7 |
|---|---|
Molekularformel |
C18H40N2O |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
N'-(3-dodecoxypropyl)propane-1,3-diamine |
InChI |
InChI=1S/C18H40N2O/c1-2-3-4-5-6-7-8-9-10-11-17-21-18-13-16-20-15-12-14-19/h20H,2-19H2,1H3 |
InChI-Schlüssel |
RQPAMHIHBHFBJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCCCNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



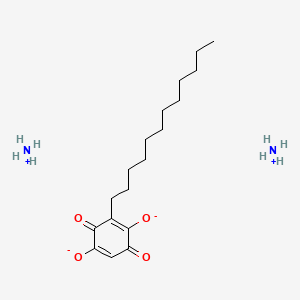

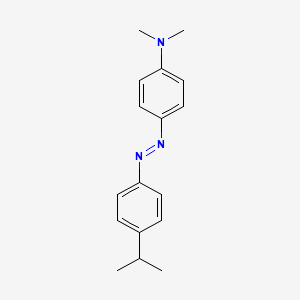
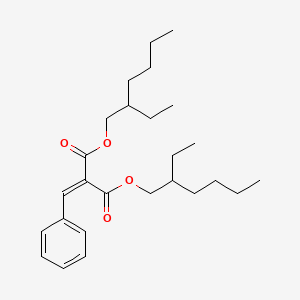

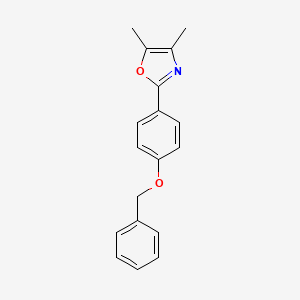
![2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-](/img/structure/B13752630.png)
![2-[(Propan-2-ylideneamino)oxy]hexan-1-ol](/img/structure/B13752646.png)
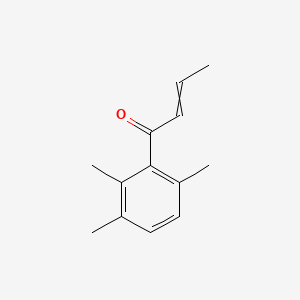
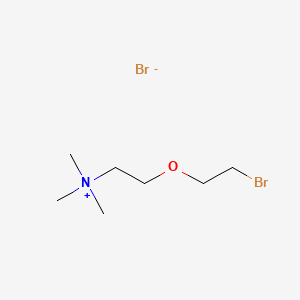
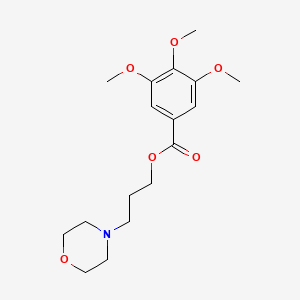
![[Chloro(nitro)methyl]benzene](/img/structure/B13752667.png)
